molecular formula C21H28N2O3 B009948 2-(diethylamino)ethyl N-(2-ethoxyphenyl)-N-phenylcarbamate CAS No. 110529-81-2

2-(diethylamino)ethyl N-(2-ethoxyphenyl)-N-phenylcarbamate

Katalognummer: B009948
CAS-Nummer: 110529-81-2
Molekulargewicht: 356.5 g/mol
InChI-Schlüssel: JCCCYOZZRDBQGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester is a chemical compound with the molecular formula C21H28N2O3 and a molecular weight of 356.46 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester typically involves the reaction of o-ethoxyphenyl isocyanate with 2-(diethylamino)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (o-Methoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester
  • (o-Chlorophenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester
  • (o-Fluorophenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester

Uniqueness

(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

110529-81-2

Molekularformel

C21H28N2O3

Molekulargewicht

356.5 g/mol

IUPAC-Name

2-(diethylamino)ethyl N-(2-ethoxyphenyl)-N-phenylcarbamate

InChI

InChI=1S/C21H28N2O3/c1-4-22(5-2)16-17-26-21(24)23(18-12-8-7-9-13-18)19-14-10-11-15-20(19)25-6-3/h7-15H,4-6,16-17H2,1-3H3

InChI-Schlüssel

JCCCYOZZRDBQGE-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2OCC

Kanonische SMILES

CCN(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2OCC

Key on ui other cas no.

110529-81-2

Synonyme

(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.